N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O2/c20-15-7-2-8-16(17(15)21)23-18(25)14-6-3-9-24(19(14)26)11-12-4-1-5-13(22)10-12/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMODDYUEQPQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridine ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Fluorophenylmethyl Group: This step involves the alkylation of the dihydropyridine core with a fluorophenylmethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) are used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of dihydropyridine-3-carboxamides, which exhibit structural variations in their aromatic substituents. Below is a comparative analysis with key analogs, focusing on substituent effects, tautomerism, and crystallographic features.
Substituent Effects and Electronic Properties
- Halogen Impact: The target’s 2,3-dichlorophenyl group introduces stronger electron-withdrawing effects compared to mono-halogenated analogs (e.g., 3-bromo- or 3-chloro-substituted derivatives). This may stabilize the carboxamide group, influencing hydrogen-bonding capacity and metabolic stability .
- Fluorine’s electronegativity may also modulate dipole interactions in biological systems.
Tautomerism and Conformational Analysis
All compared compounds adopt the keto-amine tautomer (lactam form) over the hydroxy-pyridine form, as confirmed by crystallographic studies . This tautomerism ensures planarity across the molecule due to extended π-conjugation via the amide bridge. For example:
- In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the dihedral angle between aromatic rings is 8.38° , indicating near-planar geometry .
Crystal Packing and Intermolecular Interactions
- The bromo- and chloro-substituted analogs form isostructural dimers through N–H⋯O hydrogen bonds, demonstrating robustness in packing despite halogen substitutions .
- The target’s fluorobenzyl group may disrupt such packing due to steric effects or altered dipole interactions, though experimental data are needed for confirmation.
Biological Activity
N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a dihydropyridine core with specific substitutions that enhance its biological profile. The presence of dichlorophenyl and fluorophenyl groups is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl2F N O2 |
| Molecular Weight | 356.20 g/mol |
| CAS Number | 40779-32-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which are crucial in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of certain kinases, which play a role in cell proliferation and survival.
- Receptor Modulation: It may modulate receptor activity involved in neurotransmission and other physiological processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
In a study evaluating the antimicrobial efficacy of related compounds, the target compound showed comparable or superior activity against resistant strains when combined with standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In xenograft models, it demonstrated tumor growth inhibition.
Case Study:
A study involving human gastric carcinoma xenografts showed that the compound could induce complete tumor stasis at doses of 50 mg/kg when administered orally . This highlights its potential as an anticancer agent.
Toxicity Profile
The toxicity profile of this compound has been assessed through hemolytic activity tests and cytotoxicity assays.
| Toxicity Parameter | Value |
|---|---|
| Hemolytic Activity (% Lysis) | < 5% |
| Cytotoxicity (IC50) | > 60 μM |
These results suggest that the compound exhibits low toxicity in vitro, making it a promising candidate for further development.
Q & A
Q. How do competing reaction pathways lead to by-products, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
